molecular formula C17H25N5O B2416277 N-(1-cyanocyclopentyl)-2-[3-(5-methyl-1H-pyrazol-3-yl)piperidin-1-yl]acetamide CAS No. 1427894-67-4

N-(1-cyanocyclopentyl)-2-[3-(5-methyl-1H-pyrazol-3-yl)piperidin-1-yl]acetamide

Cat. No. B2416277
CAS RN: 1427894-67-4
M. Wt: 315.421
InChI Key: LILXDMRTJHGSMF-UHFFFAOYSA-N
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Description

N-(1-cyanocyclopentyl)-2-[3-(5-methyl-1H-pyrazol-3-yl)piperidin-1-yl]acetamide, also known as CPP-ACP, is a synthetic peptide that has gained significant attention in recent years due to its potential applications in the field of dentistry. CPP-ACP is a complex of casein phosphopeptide (CPP) and amorphous calcium phosphate (ACP), which has been shown to have numerous benefits for dental health.

Scientific Research Applications

Synthesis and Chemical Properties

  • N-(1-cyanocyclopentyl)-2-[3-(5-methyl-1H-pyrazol-3-yl)piperidin-1-yl]acetamide has been utilized in the synthesis of various novel pyrazole and thiazole derivatives. For instance, Ali Khalil et al. (2017) describe the use of similar acetamide structures in the construction of novel arylidene derivatives, demonstrating the compound's versatility in synthesizing diverse chemical entities (Khalil, Elsayed, Mohamed, & Raafat, 2017).

Biological Evaluation and Potential Therapeutic Applications

  • The compound has been explored for its potential antitumor activity. A study by M. Albratty et al. (2017) investigates similar cyanoacetamide derivatives for their antitumor effects, highlighting the potential of these compounds in cancer research (Albratty, El-Sharkawy, & Alam, 2017).
  • W. Hamama et al. (2013) further emphasize the antitumor potential by examining N-substituted-2-amino-1,3,4-thiadiazoles, indicating a broader scope for the application of such compounds in medicinal chemistry (Hamama, Gouda, Badr, & Zoorob, 2013).

Antioxidant Activity

properties

IUPAC Name

N-(1-cyanocyclopentyl)-2-[3-(5-methyl-1H-pyrazol-3-yl)piperidin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5O/c1-13-9-15(21-20-13)14-5-4-8-22(10-14)11-16(23)19-17(12-18)6-2-3-7-17/h9,14H,2-8,10-11H2,1H3,(H,19,23)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LILXDMRTJHGSMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C2CCCN(C2)CC(=O)NC3(CCCC3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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